2-Methyl-2-(nitroamino)-1-propanol-d6
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Overview
Description
2-Methyl-2-(nitroamino)-1-propanol-d6 is a deuterated derivative of 2-Methyl-2-(nitroamino)-1-propanol. This compound is characterized by the presence of a nitroamino group attached to a methylated propanol backbone. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(nitroamino)-1-propanol-d6 typically involves the nitration of 2-Methyl-2-amino-1-propanol-d6. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and controlled reaction environments to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(nitroamino)-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The nitroamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-(nitroamino)-1-propanol-d6 is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in spectroscopic studies.
Biology: Used in tracer studies to track metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(nitroamino)-1-propanol-d6 involves its interaction with various molecular targets. The nitroamino group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The deuterium atoms enhance the stability of the compound, making it useful in long-term studies .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(nitroamino)-1-propanol: The non-deuterated version of the compound.
2-Amino-2-methyl-1-propanol: A related compound with an amino group instead of a nitroamino group.
2-Methyl-2-(nitroamino)-1-butanol: A similar compound with a butanol backbone.
Uniqueness
2-Methyl-2-(nitroamino)-1-propanol-d6 is unique due to the presence of deuterium atoms, which provide enhanced stability and make it suitable for use in spectroscopic studies and tracer experiments. Its chemical properties and reactivity are similar to its non-deuterated counterpart, but the deuterium atoms offer additional benefits in research applications .
Properties
CAS No. |
1794940-30-9 |
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Molecular Formula |
C4H10N2O3 |
Molecular Weight |
140.172 |
IUPAC Name |
N-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]nitramide |
InChI |
InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3/i1D3,2D3 |
InChI Key |
WTIFXEKZEYZXMJ-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)N[N+](=O)[O-] |
Origin of Product |
United States |
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